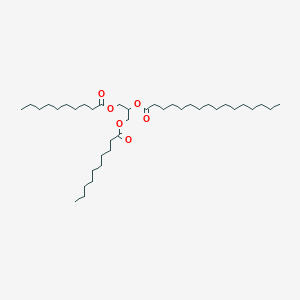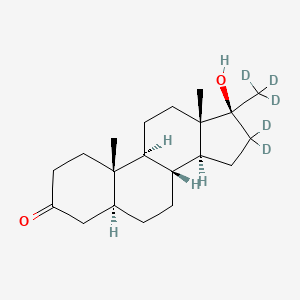
Bicyclo(2.2.1)heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bornanedione-3-oxime, also known as camphorquinone oxime, is a derivative of camphorquinone. It is a bicyclic compound with the molecular formula C10H15NO2. This compound is known for its applications in organic synthesis and as a chiral intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Bornanedione-3-oxime can be synthesized from camphorquinone through a reaction with hydroxylamine hydrochloride in the presence of pyridine and ethanol. The reaction involves the formation of an oxime group at the 3-position of the camphorquinone molecule .
Procedure:
- Dissolve camphorquinone in ethanol.
- Add pyridine and hydroxylamine hydrochloride to the solution.
- Stir the mixture for 20 minutes.
- Remove ethanol by rotary evaporation.
- Dilute the resulting oil with hexane and ethyl acetate.
- Separate the organic phase and wash with hydrochloric acid, water, and sodium chloride solution.
- Dry the organic solution over magnesium sulfate and filter.
Industrial Production Methods
Industrial production of 2,3-Bornanedione-3-oxime follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bornanedione-3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone.
Reduction: Reduction of the oxime group can yield corresponding amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for the oxidation of camphorquinone to camphorquinone oxime.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Camphorquinone.
Reduction: Amines.
Substitution: Various substituted camphorquinone derivatives.
Aplicaciones Científicas De Investigación
2,3-Bornanedione-3-oxime has several applications in scientific research:
Chemistry: Used as a chiral intermediate in the synthesis of other chiral compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a photoinitiator in dental materials.
Industry: Used in the production of chiral auxiliaries and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Bornanedione-3-oxime involves its ability to form stable complexes with various substrates. The oxime group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis . In biological systems, it may interact with enzymes and other molecular targets, leading to its observed biological activities .
Comparación Con Compuestos Similares
2,3-Bornanedione-3-oxime can be compared with other similar compounds such as:
Camphorquinone: The parent compound from which 2,3-Bornanedione-3-oxime is derived.
Isonitrosocamphor: Another oxime derivative of camphorquinone with similar properties.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning, highlighting the diverse applications of oximes.
Uniqueness: 2,3-Bornanedione-3-oxime is unique due to its specific structure and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other camphor derivatives .
Propiedades
Número CAS |
663-17-2 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(3Z)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7- |
Clave InChI |
YRNPDSREMSMKIY-XFFZJAGNSA-N |
SMILES isomérico |
CC1(C\2CCC1(C(=O)/C2=N\O)C)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)



![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)



![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)
